(R)-2-(Pyrrolidin-1-yl)butanamide

Description

Introduction to (R)-2-(Pyrrolidin-1-yl)butanamide

Systematic Nomenclature and Stereochemical Designation

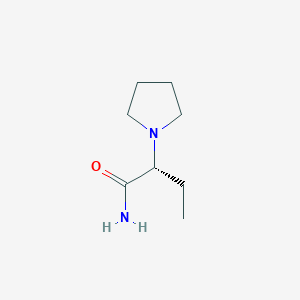

(R)-2-(Pyrrolidin-1-yl)butanamide is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(pyrrolidin-1-yl)butanamide with an (R) -configuration at the chiral carbon. The systematic name reflects its core structure:

- A butanamide backbone (four-carbon chain terminating in a carboxamide group).

- A pyrrolidin-1-yl substituent at the second carbon, denoting a five-membered saturated ring containing one nitrogen atom.

The stereochemical descriptor (R) specifies the spatial arrangement of substituents around the chiral center (C2). Using the Cahn-Ingold-Prelog priority rules:

- The highest-priority substituent is the pyrrolidin-1-yl group (due to nitrogen’s atomic number).

- The remaining substituents (amide group, methyl group, and hydrogen) follow in descending priority.

This results in an (R) configuration when the lowest-priority group (hydrogen) is oriented away from the observer.

The compound’s SMILES notation (CCC(C(=O)N)N1CCCC1) and InChIKey (DQOSEHWNUDEBQL-UHFFFAOYSA-N) further encode its connectivity and stereochemistry. Its molecular formula is C₈H₁₆N₂O , with a molar mass of 156.23 g/mol .

Table 1: Key Structural and Stereochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-2-(pyrrolidin-1-yl)butanamide | |

| Molecular Formula | C₈H₁₆N₂O | |

| Molar Mass | 156.23 g/mol | |

| Chiral Center | C2 (R-configuration) | |

| SMILES | CCC(C(=O)N)N1CCCC1 |

Historical Context in Heterocyclic Chemistry Research

Pyrrolidine derivatives have long been pivotal in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets. The synthesis of (R)-2-(pyrrolidin-1-yl)butanamide emerged alongside advancements in asymmetric synthesis techniques during the late 20th century, particularly in the development of nootropic and anticonvulsant agents.

A landmark study documented in the patent literature (EP 3 890 833 B1) highlights the significance of enantiomeric purity in pyrrolidinone derivatives. While this patent primarily discusses etiracetam enantiomers, it underscores the broader trend of evaluating stereoisomers for enhanced pharmacological profiles. The (R) -enantiomer of 2-(pyrrolidin-1-yl)butanamide was first synthesized as part of efforts to dissect structure-activity relationships (SAR) within the racetam family, which includes piracetam and levetiracetam.

Historically, the compound’s development reflects two key themes:

- Stereochemical Precision : The advent of chiral chromatography and enzymatic resolution methods enabled the isolation of (R)-enantiomers, revealing distinct biological behaviors compared to their (S)-counterparts.

- Scaffold Diversification : Modifications at the pyrrolidine nitrogen or butanamide chain have been explored to optimize metabolic stability and target binding.

Table 2: Milestones in Pyrrolidine Derivative Research

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(2R)-2-pyrrolidin-1-ylbutanamide |

InChI |

InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m1/s1 |

InChI Key |

DQOSEHWNUDEBQL-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](C(=O)N)N1CCCC1 |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Enzymatic Asymmetric Desymmetrization

A novel enzymatic process uses lipase enzymes (e.g., Novozyme's Promea®) to selectively desymmetrize racemic intermediates without organic solvents, yielding optically enriched (R)-4-propyl-pyrrolidin-2-one, a key intermediate convertible to (R)-2-(Pyrrolidin-1-yl)butanamide (Brivaracetam precursor).

- Process highlights:

- Enzymatic selective amination of racemic aldehydes.

- Avoidance of hazardous reagents like acetic anhydride.

- Environmentally friendly, solvent-free conditions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enzymatic asymmetric amination | Lipase enzyme, aqueous medium | (R)-amine intermediate |

| 2 | Cyclization | Mild heating | (R)-4-propyl-pyrrolidin-2-one |

This method improves safety and sustainability compared to traditional chemical routes.

Reductive Amination and Amide Coupling

Another common approach involves:

- Reductive amination of aldehydes with S-2-aminobutyramide to form racemic intermediates.

- Subsequent reduction with sodium borohydride (NaBH4).

- Amide bond formation via coupling agents such as HOBT (1-Hydroxybenzotriazole) and DCE (1,2-Dichloroethane).

- Final chiral resolution by preparative chiral HPLC to isolate the (R)-enantiomer.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | Aldehyde + S-2-aminobutyramide, NaBH4 | ~65-70 | Produces racemic mixture |

| 2 | Amide coupling | HOBT, DCE | Not specified | Forms racemic amide intermediate |

| 3 | Chiral HPLC separation | Ethanol/Heptane (1:1) | ~44 | Isolates optically pure (R)-enantiomer |

This method is widely used but has the limitation of yield loss due to repeated chiral separations.

Chemical Synthesis via Halogenated Intermediates and Ammonolysis

A patented chemical route involves:

- Preparation of optically pure (R)-4-propyl-pyrrolidin-2-one.

- Reaction with halogenated butanoate esters (e.g., methyl 2-bromobutanoate) under basic conditions (NaH).

- Ammonolysis of the resulting ester intermediate with aqueous ammonia to form the amide.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-alkylation | (R)-4-propyl-pyrrolidin-2-one + methyl 2-bromobutanoate, NaH | Racemic ester intermediate |

| 2 | Ammonolysis | 50% aqueous ammonia | Racemic amide intermediate |

| 3 | Chiral resolution | Chiral chromatography | Pure (R)-2-(Pyrrolidin-1-yl)butanamide |

This method allows for scalable synthesis but requires careful control of stereochemistry and multiple purification steps.

Palladium-Catalyzed Oxidative Cyclization and Grubbs’ Catalyst

An advanced synthetic strategy reported involves:

- Conversion of allylic bromides to amino butanamide intermediates.

- Palladium-catalyzed oxidative cyclization to form the pyrrolidinone ring.

- Krapcho decarboxylation and hydrogenation steps.

- Final chiral HPLC separation to isolate the (R)-enantiomer.

This route is notable for:

- Use of transition metal catalysis.

- Formation of the pyrrolidinone core via oxidative cyclization.

- High stereochemical control but requires expensive catalysts and chromatographic purification.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidine nitrogen atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-(Pyrrolidin-1-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between (R)-2-(Pyrrolidin-1-yl)butanamide and related compounds:

Key Observations:

- Structural Variations: (R)-2-(Pyrrolidin-1-yl)butanamide lacks the pyridinylmethyl or sulfonamido groups present in anthracenones (XE991, DMP 543) and CTPS1 inhibitors, respectively. Its simpler structure may reduce off-target effects but could limit potency compared to more complex analogs .

- Stereochemical Impact : The R-configuration distinguishes it from the S-isomer (2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide, which contains additional dioxo and propyl groups. Such differences may alter metabolic stability or receptor interactions .

Mechanistic and Pharmacological Insights

Neurotransmitter Release Enhancement (Anthracenones vs. Butanamides)

- Anthracenones (XE991, DMP 543): These compounds enhance acetylcholine (ACh) release via K⁺ channel blockade, with EC50 values in the nanomolar range. Their fluorinated analogs (e.g., DMP 543) exhibit prolonged in vivo duration (>3 hours at 1 mg/kg) compared to linopirdine .

- However, the absence of pyridinylmethyl groups (critical for anthracenone activity) suggests divergent mechanisms .

Proliferative Disease Targets

- CTPS1 Inhibitor : A structurally complex butanamide derivative targets CTPS1, an enzyme involved in nucleotide synthesis. This highlights the versatility of butanamide scaffolds in addressing diverse therapeutic areas .

Stereochemical and Pharmacokinetic Considerations

The R-configuration in (R)-2-(Pyrrolidin-1-yl)butanamide may confer advantages in bioavailability or target engagement. For example:

- In Trk radiotracers (e.g., (R)-IPMICF16), the R-configuration of pyrrolidine enhances binding to tropomyosin receptor kinases, suggesting stereochemistry-dependent efficacy .

Q & A

Q. What are the established synthetic routes for (R)-2-(Pyrrolidin-1-yl)butanamide, and what are their comparative advantages?

Methodological Answer: The synthesis of (R)-2-(Pyrrolidin-1-yl)butanamide typically involves:

Q. Key Considerations :

- Yield Optimization : Reaction conditions (temperature, solvent polarity) significantly impact enantiomeric excess (e.e.). For example, protic solvents may stabilize intermediates in asymmetric pathways .

- Scalability : Multi-step routes may require protecting groups for the pyrrolidine nitrogen to prevent side reactions .

| Method | Yield Range | e.e. (%) | Key Challenges |

|---|---|---|---|

| Chiral Resolution | 30–50% | ≥98 | Low yield due to racemate waste |

| Asymmetric Catalysis | 60–80% | 90–95 | Catalyst cost and recyclability |

Q. How should researchers characterize the purity and stereochemical integrity of (R)-2-(Pyrrolidin-1-yl)butanamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the absence of diastereomers or residual solvents. Coupling constants in -NMR can indicate stereochemical configuration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHNO) and detects impurities .

- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

- X-ray Crystallography : Definitive confirmation of absolute configuration, though requires single crystals .

Validation Tip : Cross-validate results using at least two complementary techniques (e.g., NMR + chiral HPLC) to address instrument-specific biases .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the biological activity of (R)-2-(Pyrrolidin-1-yl)butanamide in neurological models?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding Studies : Screen for affinity at GABA or NMDA receptors using radioligand displacement assays .

- Electrophysiology : Measure ion channel modulation in neuronal cell lines (e.g., SH-SY5Y) .

- In Vivo Models :

- Rodent Behavioral Tests : Evaluate cognitive enhancement in Morris water maze or passive avoidance paradigms. Dose-response studies (e.g., 10–100 mg/kg) should include vehicle controls .

- Pharmacokinetics : Assess blood-brain barrier penetration via LC-MS/MS quantification of plasma and brain tissue .

Data Interpretation : Correlate in vitro potency (IC) with in vivo efficacy. Discrepancies may arise from metabolite activity or off-target effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of (R)-2-(Pyrrolidin-1-yl)butanamide?

Methodological Answer: Contradictions often stem from:

- Experimental Variability : Differences in pH, temperature, or solvent systems during logP measurements.

- Sample Purity : Impurities (e.g., residual solvents) alter solubility profiles .

Q. Resolution Strategies :

Standardize Protocols : Adopt OECD guidelines for logP determination (shake-flask vs. HPLC methods) .

Control Experiments : Replicate studies using independently synthesized batches to isolate batch-specific artifacts .

Computational Modeling : Compare experimental logP with predictions from software (e.g., ChemAxon) to identify outliers .

Q. What are the best practices for designing stability studies of (R)-2-(Pyrrolidin-1-yl)butanamide under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Analytical Endpoints :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.